molecular formula C20H21NO3 B10881238 (4-Benzyloxy-3-methoxy-benzyl)-furan-2-ylmethyl-amine

(4-Benzyloxy-3-methoxy-benzyl)-furan-2-ylmethyl-amine

Katalognummer: B10881238
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: YFPGFGQWWLYWNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-4-(BENZYLOXY)-3-METHOXYBENZYLMETHANAMINE is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-4-(BENZYLOXY)-3-METHOXYBENZYLMETHANAMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with a suitable amine, followed by the introduction of the furan ring through a series of chemical reactions. The reaction conditions often include the use of solvents such as methanol or chloroform and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-4-(BENZYLOXY)-3-METHOXYBENZYLMETHANAMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyloxy and methoxy groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-4-(BENZYLOXY)-3-METHOXYBENZYLMETHANAMINE has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-4-(BENZYLOXY)-3-METHOXYBENZYLMETHANAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-4-(BENZYLOXY)-3-METHOXYBENZYLMETHANAMINE include:

  • 4-Benzyloxy-3-methoxybenzaldehyde
  • 4-Benzyloxy-3-methoxybenzyl alcohol
  • 4-Benzyloxy-3-methoxyphenylacetic acid

Uniqueness

N-4-(BENZYLOXY)-3-METHOXYBENZYLMETHANAMINE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C20H21NO3

Molekulargewicht

323.4 g/mol

IUPAC-Name

N-(furan-2-ylmethyl)-1-(3-methoxy-4-phenylmethoxyphenyl)methanamine

InChI

InChI=1S/C20H21NO3/c1-22-20-12-17(13-21-14-18-8-5-11-23-18)9-10-19(20)24-15-16-6-3-2-4-7-16/h2-12,21H,13-15H2,1H3

InChI-Schlüssel

YFPGFGQWWLYWNO-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CO2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.